molecular formula C6H5ClN2O2 B1590757 4-Chloro-2-methyl-3-nitropyridine CAS No. 23056-35-1

4-Chloro-2-methyl-3-nitropyridine

Cat. No.: B1590757
CAS No.: 23056-35-1
M. Wt: 172.57 g/mol
InChI Key: NRXOKEODPIKBFA-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-3-nitropyridine typically involves the nitration of 4-chloro-2-methylpyridine. One common method includes the reaction of 4-chloro-2-methylpyridine with a nitrating agent such as nitric acid in the presence of a dehydrating agent like sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

    Nucleophilic Substitution: Formation of 4-substituted derivatives.

    Reduction: Formation of 4-chloro-2-methyl-3-aminopyridine.

    Oxidation: Formation of 4-chloro-2-carboxy-3-nitropyridine.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-3-nitropyridine largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of bioactive derivatives .

Comparison with Similar Compounds

  • 2-Chloro-4-methyl-3-nitropyridine
  • 4-Methyl-3-nitropyridine
  • 2-Chloro-3-nitropyridine

Comparison: 4-Chloro-2-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and applications.

Properties

IUPAC Name

4-chloro-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXOKEODPIKBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560397
Record name 4-Chloro-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23056-35-1
Record name 4-Chloro-2-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23056-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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